REACTION_SMILES
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[CH:1]12[CH:2]=[CH:3][CH:4]([OH:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5.[CH:23]12[C:24]34[c:25]5[c:26]([cH:33][cH:34][c:35]([O:36][CH3:37])[c:38]5[O:39][CH:40]3[CH:41]([OH:42])[CH:43]=[CH:44]1)[CH2:27][CH:28]2[N:29]([CH3:32])[CH2:30][CH2:31]4.[ClH:50].[O-:45][P:46](=[O:47])([O-:48])[O-:49]>>[CH:1]12[CH:2]=[CH:3][C:4](=[O:5])[CH:6]3[O:7][c:8]4[c:9]([O:10][CH3:11])[cH:12][cH:13][c:14]5[c:22]4[C:21]13[CH2:20][CH2:19][N:17]([CH3:18])[CH:16]2[CH2:15]5
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c3c1OC1C(O)C=CC4C(C2)N(C)CCC341
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c3c1OC1C(O)C=CC4C(C2)N(C)CCC341
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
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COc1ccc2c3c1OC1C(=O)C=CC4C(C2)N(C)CCC314
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Type
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product
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Smiles
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COc1ccc2c3c1OC1C(=O)C=CC4C(C2)N(C)CCC314
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |